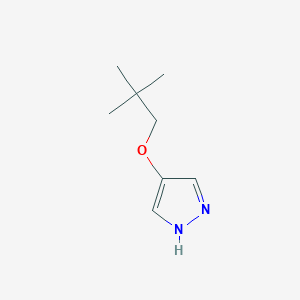

4-(Neopentyloxy)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-(2,2-dimethylpropoxy)-1H-pyrazole |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-11-7-4-9-10-5-7/h4-5H,6H2,1-3H3,(H,9,10) |

InChI Key |

WMLRPTZTTQUKIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC1=CNN=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Neopentyloxy 1h Pyrazole

Strategic Approaches to C4-Functionalization of Pyrazole (B372694) Nucleibeilstein-journals.orgrsc.org

The functionalization of the C4 position on the pyrazole ring is a critical step in the synthesis of 4-(Neopentyloxy)-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, which makes the C4 position susceptible to electrophilic substitution. pharmaguideline.comrrbdavc.orgslideshare.net However, the direct introduction of an alkoxy group, particularly a bulky one like neopentyloxy, onto an unsubstituted pyrazole ring is challenging. Therefore, synthetic strategies are broadly categorized into direct and indirect routes.

Direct Functionalization Routes to this compound

Direct C-H functionalization offers an atom-economical approach to synthesizing complex molecules. nih.gov In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for modifying heterocycles. rsc.orgresearchgate.net However, the direct C-H oxygenation or alkoxylation of the pyrazole C4 position to form an ether linkage is not a commonly reported or straightforward transformation. These reactions often face challenges such as low reactivity, lack of regioselectivity, and harsh reaction conditions that can be incompatible with the pyrazole nucleus. Consequently, direct routes for the synthesis of this compound are not the preferred or established methods in synthetic chemistry.

Indirect Synthetic Pathways Involving Precursor Derivatizationchim.itresearchgate.net

Indirect pathways are the most viable and widely applicable strategies for synthesizing this compound. These methods involve the use of a pyrazole ring that is already functionalized at the C4 position with a group that can be readily converted into a hydroxyl group. This precursor, 4-hydroxy-1H-pyrazole, then serves as the key intermediate for introducing the neopentyloxy moiety.

Common strategies to access this 4-hydroxy-1H-pyrazole intermediate include:

Starting from 4-Nitropyrazole : Commercially available 4-nitropyrazole can be reduced to 4-amino-1H-pyrazole. chim.itresearchgate.net The resulting amino group can then be converted into a diazonium salt, which is subsequently hydrolyzed to yield 4-hydroxy-1H-pyrazole.

Starting from 4-Halopyrazoles : 4-halopyrazoles can be converted to 4-hydroxypyrazoles through nucleophilic aromatic substitution, although this can require specific activating groups on the ring or harsh conditions.

De Novo Ring Synthesis : The pyrazole ring can be constructed from acyclic precursors that already contain the necessary oxygen functionality at the position corresponding to C4.

Once 4-hydroxy-1H-pyrazole is obtained, the final step is an etherification reaction to attach the neopentyl group. The Williamson ether synthesis is a classic and effective method for this transformation. wikipedia.org

Precursors and Starting Materials for this compound Synthesisresearchgate.netchemicalbook.com

The synthesis of this compound relies on a selection of key precursors and starting materials. The choice of materials depends on the specific indirect pathway being employed. The most critical intermediate is 4-hydroxy-1H-pyrazole, which is the direct precursor for the final etherification step.

| Compound Name | Molecular Formula | Role in Synthesis | Typical Source |

|---|---|---|---|

| 4-Hydroxy-1H-pyrazole | C₃H₄N₂O | Key intermediate; provides the pyrazole core and hydroxyl group for etherification. | Synthesized from 4-nitropyrazole or via de novo ring construction. chim.itchemicalbook.com |

| Neopentyl Bromide (1-bromo-2,2-dimethylpropane) | C₅H₁₁Br | Electrophile; source of the neopentyl group in Williamson ether synthesis. | Commercially available. |

| Neopentyl Tosylate (2,2-dimethylpropyl tosylate) | C₁₂H₁₈O₃S | Alternative electrophile with a better leaving group (tosylate) than bromide. | Synthesized from neopentyl alcohol and tosyl chloride. |

| 4-Nitropyrazole | C₃H₃N₃O₂ | Common starting material for the synthesis of 4-hydroxy-1H-pyrazole. researchgate.net | Commercially available. |

| Sodium Hydride (NaH) | NaH | Strong base used to deprotonate the hydroxyl group of 4-hydroxy-1H-pyrazole. | Commercially available. |

| Hydrazine (B178648) | N₂H₄ | Core reagent for constructing the pyrazole ring from 1,3-dicarbonyl compounds. nih.gov | Commercially available. |

Detailed Reaction Mechanisms for Key Synthetic Stepsbeilstein-journals.orgresearchgate.net

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products. The synthesis of this compound involves two primary mechanistic considerations: the introduction of the ether group and the formation or modification of the pyrazole ring.

Mechanistic Insights into the Introduction of the Neopentyloxy Moietyresearchgate.net

The most common method for forming the ether bond in this synthesis is the Williamson ether synthesis , which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

The key mechanistic steps are:

Deprotonation : A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-hydroxy-1H-pyrazole. This creates a potent nucleophile, the 4-pyrazolyloxide anion.

Nucleophilic Attack : The 4-pyrazolyloxide anion then attacks the electrophilic carbon atom of a neopentyl halide (e.g., neopentyl bromide) or neopentyl tosylate. wikipedia.org

Displacement : The attack occurs from the backside relative to the leaving group (bromide or tosylate), leading to the displacement of the leaving group in a single, concerted step. This forms the C-O ether bond and yields this compound.

A significant mechanistic challenge in this step is the potential for a competing E2 (bimolecular elimination) reaction . chem-station.comlibretexts.org The alkoxide is a strong base, and neopentyl halides, while being primary halides, are sterically hindered. This steric hindrance can impede the SN2 pathway and favor the E2 pathway, which would lead to the formation of 2,2-dimethyl-1-propene instead of the desired ether. Careful selection of aprotic polar solvents (e.g., DMF, acetonitrile) and control of temperature can help to favor the SN2 substitution over E2 elimination. chem-station.comrichmond.edu

An alternative approach is the Mitsunobu reaction , which activates the hydroxyl group for nucleophilic attack by neopentyl alcohol. organic-chemistry.orgnih.gov This reaction involves the formation of a phosphonium (B103445) intermediate from triphenylphosphine (B44618) and an azodicarboxylate like DEAD, which then activates the 4-hydroxy-1H-pyrazole. beilstein-journals.org Subsequent SN2 attack by neopentyl alcohol yields the final product.

Mechanistic Considerations for Pyrazole Ring Formation or Modification at C4chemicalbook.comresearchgate.net

The synthesis of the 4-hydroxy-1H-pyrazole precursor itself involves important mechanistic steps. If the pyrazole ring is built from scratch (Knorr pyrazole synthesis ), the mechanism involves the condensation of a 1,3-dicarbonyl compound with hydrazine. rrbdavc.orgnih.gov The process generally follows these steps:

Nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.

An intramolecular cyclization occurs when the second nitrogen of the hydrazine attacks the remaining carbonyl group.

A series of dehydration steps then follows to form the stable, aromatic pyrazole ring. researchgate.netresearchgate.net

When modifying a pre-existing pyrazole ring, the key mechanism is electrophilic aromatic substitution at the C4 position. pharmaguideline.comslideshare.net The pyrazole ring's two nitrogen atoms donate electron density, making the ring, particularly the C4 position, nucleophilic. The mechanism for a generic electrophilic substitution (e.g., nitration to form 4-nitropyrazole) is as follows:

The electrophile (e.g., the nitronium ion, NO₂⁺) is attacked by the π-electrons of the pyrazole ring at the C4 position.

This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Attack at C4 is favored as it does not disrupt the lone pair of the N1 nitrogen involved in the aromatic system as severely as attack at C3 or C5. rrbdavc.org

A base removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the 4-substituted product.

Catalytic Systems and Reagents in this compound Synthesis

The synthesis of the pyrazole core, a critical step in forming this compound, is significantly influenced by the choice of catalysts and reagents. Modern synthetic chemistry offers a range of options, from homogeneous metal complexes to reusable heterogeneous systems, each providing distinct advantages.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity in pyrazole synthesis. Protic pyrazole complexes, for instance, have been noted for their versatile role in homogeneous catalysis. nih.gov The amphiprotic character of the pyrazole NH group allows for flexible coordination with metal centers, which can facilitate key bond-forming steps. nih.gov

Examples of homogeneous catalysts used in the synthesis of pyrazole derivatives include:

Iron(III) chloride/Polyvinylpyrrolidone (FeCl₃/PVP): This system has been effectively used in a green solvent mixture of water/PEG-400 for the cyclocondensation reaction to produce 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. mdpi.com The catalyst accelerates the addition and subsequent intramolecular cyclization. mdpi.com

Copper and Palladium Catalysts: Sonogashira coupling, mediated by palladium and copper catalysts (Pd/C-CuI-PPh₃), has been employed to synthesize 4-alkynyl pyrazoles from pyrazole iodides and terminal alkynes. nih.gov This highlights the utility of metal-catalyzed cross-coupling reactions for functionalizing the pyrazole ring at the C-4 position.

Molecular Iodine: Iodine can act as a catalyst in cascade reactions to form substituted pyrazoles. organic-chemistry.org For instance, it mediates the synthesis of amino pyrazole thioether derivatives in the absence of metal catalysts. acs.org

These homogeneous systems provide a pathway for constructing the pyrazole ring and introducing substituents, which are foundational steps for the synthesis of this compound.

Heterogeneous Catalysis Considerations

Heterogeneous catalysts are prized for their stability, ease of recovery, and reusability, aligning with the principles of green chemistry. nih.govresearchgate.net These catalysts, being in a different phase from the reaction mixture, can be easily separated by filtration, which simplifies product purification. researchgate.net

Several types of heterogeneous catalysts have been successfully applied to the synthesis of pyrazole scaffolds:

Metal Oxides and Supported Metals: Nanocatalysts such as copper ferrite (B1171679) (CuFe₂O₄) and nanosized magnesium oxide (MgO) have demonstrated high efficiency in multicomponent reactions to form pyrazole derivatives, often in aqueous media. nih.gov

Zeolites and Resins: Acidic resins like Amberlyst-70 have been used as non-toxic, thermally stable, and cost-effective heterogeneous catalysts for the condensation of 1,3-diketones with hydrazines in water at room temperature. mdpi.com

Immobilized Enzymes: In a novel approach, Thermomyces lanuginosus lipase (B570770) (TLL) immobilized on a metal-organic framework has been used as a biocatalyst for the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles. acs.org

The selection of a heterogeneous catalyst can significantly impact the environmental footprint and economic viability of synthesizing this compound on a larger scale.

Table 1: Comparison of Catalytic Systems in Pyrazole Synthesis

| Catalytic System | Type | Key Advantages | Relevant Application | Reference |

|---|---|---|---|---|

| FeCl₃/PVP | Homogeneous | High activity in green solvents | Cyclocondensation for substituted pyrazoles | mdpi.com |

| Pd/C-CuI-PPh₃ | Homogeneous | Effective for C-C bond formation | Synthesis of 4-alkynyl pyrazoles | nih.gov |

| Amberlyst-70 | Heterogeneous | Reusable, non-toxic, simple workup | Condensation to form pyrazole ring | mdpi.com |

| Immobilized Lipase (TLL@MMI) | Heterogeneous (Biocatalyst) | Green catalyst, operates in mild conditions | Multicomponent synthesis of trisubstituted pyrazoles | acs.org |

Optimization of Synthetic Parameters for Laboratory-Scale Production of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters include temperature, pressure, solvent, and reactant concentrations.

Temperature and Pressure Effects (e.g., Microwave Irradiation, Ultrasonic Irradiation)

Non-conventional energy sources like microwave and ultrasonic irradiation have emerged as powerful tools in organic synthesis for their ability to dramatically accelerate reaction rates.

Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times for pyrazole formation from hours to minutes, often with improved yields compared to conventional heating. researchgate.netacs.org This technique can provide better selectivity and thermal stability. benthamdirect.comeurekaselect.com For instance, the synthesis of pyrazolone (B3327878) derivatives under solvent-free, microwave-assisted conditions resulted in good to excellent yields (51–98%). mdpi.com This rapid and efficient heating is a significant advantage for laboratory-scale production. benthamdirect.comrsc.org

Ultrasonic Irradiation: Ultrasound serves as another valuable alternative, particularly for reactions requiring milder conditions. rsc.orgrsc.org It enhances chemical reactivity through the phenomenon of acoustic cavitation. Ultrasound has been successfully used in the synthesis of various pyrazole derivatives, including pyranopyrazoles and tetrazole-based pyrazolines. nih.govnih.gov The use of ultrasound can lead to excellent product yields in very short reaction times. nih.gov

Table 2: Effect of Energy Source on Pyrazole Synthesis

| Energy Source | Typical Reaction Time | Yield Improvement | Key Benefit | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours | Baseline | Standard method | acs.org |

| Microwave Irradiation | Minutes | Often significant | Rapid, efficient, higher yields | researchgate.netacs.org |

| Ultrasonic Irradiation | Minutes to Hours | Variable, often improved | Milder conditions, enhanced reactivity | rsc.orgrsc.orgnih.gov |

Solvent Influence and Reaction Medium Effects

The choice of solvent can profoundly affect reaction rates, yields, and even the course of a reaction. In pyrazole synthesis, a wide range of solvents has been explored. Aprotic dipolar solvents can yield better results than polar protic solvents like ethanol (B145695) in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones. nih.gov The development of "green" protocols has led to the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), as well as solvent-free conditions. mdpi.comresearchgate.net Solvent-free reactions, often coupled with microwave irradiation, represent a particularly eco-friendly and efficient approach. researchgate.net

Concentration and Stoichiometric Control

Careful control over the concentration of reactants and their stoichiometric ratios is fundamental to optimizing any chemical synthesis. In multicomponent reactions, which are often used to build the pyrazole scaffold, the precise ratio of the starting materials can be critical for achieving high yields of the desired product and minimizing the formation of byproducts. mdpi.com For example, in a one-pot synthesis of 4-arylidenepyrazolone derivatives, optimizing the reactant ratio was a key step in achieving the best results. mdpi.com Adjusting the stoichiometry is a primary method for controlling the reaction pathway and maximizing the efficiency of the laboratory-scale production of this compound.

Atom Economy and Green Chemistry Principles in this compound Synthesis

The second key transformation, the etherification of 4-hydroxypyrazole with a neopentyl halide or tosylate, is typically achieved through the Williamson ether synthesis. wikipedia.orgbyjus.com Traditional Williamson synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) and strong bases, which can pose environmental and safety concerns. wikipedia.orgchemeurope.com However, several green alternatives can be applied to this critical step.

Greener Approaches to Williamson Ether Synthesis:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the Williamson ether synthesis. orgchemres.orgacs.orgsacredheart.edu This technique enhances energy efficiency compared to conventional heating methods. acs.org For instance, reactions that might take several hours under reflux can often be completed in minutes using a microwave reactor. wikipedia.orgsacredheart.edu

Solvent-Free Conditions: Performing the etherification under solvent-free conditions is another significant green improvement. researchgate.net This approach minimizes the use of volatile organic compounds (VOCs), reducing both environmental pollution and the costs associated with solvent purchase and disposal. The reaction can be carried out by mixing the reactants with a solid base, such as potassium carbonate. orgchemres.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for conducting reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.org In the context of the Williamson ether synthesis, PTC can facilitate the reaction using greener solvents like water, or even under solvent-free conditions, while often leading to higher yields and selectivity. crdeepjournal.orgsemanticscholar.org

Use of Greener Solvents: When a solvent is necessary, the choice of a greener alternative is paramount. Water is an ideal green solvent, and its use in pyrazole synthesis has been explored. thieme-connect.comthieme-connect.com For the Williamson ether synthesis, while traditionally challenging in protic solvents, the use of surfactants or specific catalysts can enable the reaction in aqueous media.

The following data tables provide a comparative overview of different conditions for pyrazole synthesis and Williamson ether synthesis, highlighting the advantages of greener methodologies.

Table 1: Comparison of Methodologies for Pyrazole Synthesis

Click to view the interactive data table

| Methodology | Typical Solvents | Catalyst/Reagent | Reaction Time | Yield | Green Chemistry Aspects |

| Conventional Synthesis | Toluene, Xylene, DMF | Acid/Base | Several hours | <70% | Use of hazardous solvents, long reaction times, moderate yields. nih.gov |

| Microwave-Assisted | Ethanol, Water | Various | 2-15 minutes | High | Reduced reaction time, energy efficiency, potential for greener solvents. nih.govresearchgate.net |

| Ultrasound Irradiation | Aqueous media | Cyanuric acid, 1-methyl imidazole | Short | Excellent | Energy efficient, use of water as a solvent. researchgate.net |

| Multicomponent Reactions | Water, Ethanol, Solvent-free | Various, often catalytic | Varies | Good to Excellent | High atom economy, reduced steps, less waste. acs.orgresearchgate.net |

Table 2: Comparison of Conditions for Williamson Ether Synthesis

Click to view the interactive data table

Reactivity and Mechanistic Investigations of 4 Neopentyloxy 1h Pyrazole

Electrophilic Aromatic Substitution Reactions of the Pyrazole (B372694) Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including pyrazoles. wikipedia.org The outcome of such reactions on 4-(neopentyloxy)-1H-pyrazole is dictated by the regioselectivity and the electronic effects of the substituents.

The pyrazole ring is a π-excessive heteroaromatic system, making it susceptible to electrophilic attack. The position of electrophilic attack is highly dependent on the nature of the substituents on the ring. In unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most favorable site for electrophilic substitution. However, in this compound, the C4 position is blocked.

The neopentyloxy group at C4 is an electron-donating group (EDG) due to the +M (mesomeric) effect of the oxygen atom, which donates a lone pair of electrons to the pyrazole ring. This donation increases the electron density of the ring, making it more reactive towards electrophiles than unsubstituted pyrazole. The activating nature of the alkoxy group directs incoming electrophiles to the ortho and para positions in benzene (B151609) systems. In the context of the 4-substituted pyrazole ring, the C3 and C5 positions are analogous to the ortho positions.

Therefore, electrophilic substitution on this compound is expected to occur at the C3 and/or C5 positions. The regioselectivity between C3 and C5 will be influenced by a combination of electronic and steric factors. Electronically, the C5 position is generally more susceptible to electrophilic attack in pyrazoles. However, the steric bulk of the neopentyloxy group may hinder the approach of the electrophile to the C5 position to some extent, potentially favoring substitution at C3.

| Reaction | Electrophile | Expected Major Product(s) | Influencing Factors |

|---|---|---|---|

| Nitration | NO2+ | 3-Nitro-4-(neopentyloxy)-1H-pyrazole and 5-Nitro-4-(neopentyloxy)-1H-pyrazole | Electronic activation by the neopentyloxy group directs substitution to C3 and C5. |

| Halogenation | Br+, Cl+ | 3-Halo-4-(neopentyloxy)-1H-pyrazole and 5-Halo-4-(neopentyloxy)-1H-pyrazole | Steric hindrance from the neopentyl group might influence the ratio of C3 to C5 substitution. |

| Friedel-Crafts Acylation | RCO+ | 3-Acyl-4-(neopentyloxy)-1H-pyrazole and 5-Acyl-4-(neopentyloxy)-1H-pyrazole | Strongly influenced by steric factors due to the bulky acyl group. |

The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway characteristic of SEAr reactions. masterorganicchemistry.com

Formation of the σ-complex (arenium ion): The electrophile (E+) attacks the π-electron system of the pyrazole ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The attack can occur at either the C3 or C5 position. The positive charge in the intermediate is delocalized over the pyrazole ring.

Deprotonation to restore aromaticity: A base present in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the pyrazole ring and yields the substituted product.

The rate-determining step of the reaction is typically the formation of the σ-complex, as it involves the disruption of the aromatic system. masterorganicchemistry.com The stability of the intermediate σ-complex influences the regioselectivity of the reaction.

Nucleophilic Reactivity and Derivatization at the Pyrazole Core

The pyrazole ring of this compound also exhibits nucleophilic character, primarily through deprotonation of the N-H proton, leading to the formation of a pyrazolate anion.

The proton on the N1 nitrogen of the pyrazole ring is acidic and can be removed by a suitable base (e.g., sodium hydride, organolithium reagents) to generate the corresponding pyrazolate anion. This anion is a potent nucleophile and can react with a variety of electrophiles, leading to N1-functionalized derivatives.

This N-alkylation or N-acylation provides a versatile method for introducing a wide range of substituents at the N1 position of the pyrazole ring, allowing for the synthesis of diverse derivatives.

| Base | Electrophile | Product | Reaction Type |

|---|---|---|---|

| NaH | CH3I | 1-Methyl-4-(neopentyloxy)-1H-pyrazole | N-Alkylation |

| n-BuLi | (CH3CO)2O | 1-Acetyl-4-(neopentyloxy)-1H-pyrazole | N-Acylation |

| K2CO3 | BnBr | 1-Benzyl-4-(neopentyloxy)-1H-pyrazole | N-Alkylation |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. baranlab.org This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. unblog.fr

In the case of this compound, both the pyrazole nitrogen atoms (N1 and N2) and the oxygen atom of the neopentyloxy group could potentially act as directing groups. It is plausible that the N1-H proton is first removed by the organolithium base. The resulting lithium pyrazolate could then direct a second deprotonation (lithiation) at the C5 position, facilitated by chelation of the lithium cation between the N1-lithium and the N2 nitrogen. Subsequent quenching with an electrophile would introduce a substituent at the C5 position.

This strategy would provide a regioselective route to 5-substituted-4-(neopentyloxy)-1H-pyrazoles, which might be difficult to obtain selectively through electrophilic aromatic substitution due to the competing substitution at the C3 position.

Reactions Involving the Neopentyloxy Moiety

The neopentyloxy group is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo cleavage.

The ether linkage of the neopentyloxy group is susceptible to cleavage by strong acids, such as HBr or HI. masterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Due to the significant steric hindrance of the neopentyl group, an SN2-type cleavage is highly disfavored. masterorganicchemistry.com An SN1-type mechanism is more likely, which would involve the formation of a neopentyl carbocation. However, primary carbocations are unstable and prone to rearrangement. The neopentyl carbocation is known to undergo a rapid 1,2-methyl shift to form the more stable tertiary tert-amyl cation. This rearrangement would lead to the formation of tert-amyl halides as byproducts, in addition to the desired 4-hydroxy-1H-pyrazole.

Due to the steric bulk of the neopentyl group, nucleophilic attack on the methylene (B1212753) carbon of the neopentyloxy group is significantly hindered, making reactions such as Williamson ether synthesis (in reverse) or other SN2 displacements at this position highly unlikely under normal conditions. stackexchange.com

Cleavage and Modification of the Ether Linkage

The ether linkage in this compound is a key functional group that can undergo cleavage under various conditions, typically involving strong acids or Lewis acids. The mechanism of this cleavage is highly dependent on the reaction conditions and the nature of the reagents employed.

Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for the cleavage of ethers. youtube.com The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophilic attack by the halide ion on one of the adjacent carbon atoms cleaves the C-O bond. In the case of this compound, the attack can occur at either the neopentyl carbon or the C4 carbon of the pyrazole ring. Due to the sp² hybridization and higher electron density of the pyrazole ring, nucleophilic attack at this position is generally disfavored. Therefore, the cleavage typically occurs at the neopentyl-oxygen bond.

The mechanism of the nucleophilic attack on the neopentyl group can proceed via either an S(_N)1 or S(_N)2 pathway. nih.gov The neopentyl group is a primary alkyl group, which would typically favor an S(_N)2 reaction. However, the extreme steric hindrance caused by the adjacent quaternary carbon makes a direct backside attack very difficult. Under forcing conditions that promote the formation of a carbocation, an S(_N)1-type mechanism may be operative, which would likely be accompanied by rearrangement of the resulting primary carbocation (see section 3.3.2).

A widely used reagent for the cleavage of aryl ethers is the Lewis acid boron tribromide (BBr(_3)). nih.govnih.gov The reaction with BBr(_3) is generally effective for cleaving sterically hindered ethers under milder conditions than strong protic acids. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by an intramolecular or intermolecular nucleophilic attack by a bromide ion on the neopentyl carbon, leading to the formation of 4-hydroxy-1H-pyrazole and neopentyl bromide. sci-hub.se Recent studies on aryl methyl ethers suggest that one equivalent of BBr(_3) can cleave up to three equivalents of the ether, proceeding through charged intermediates. nih.govnih.gov A similar stoichiometry might be possible for this compound.

| Reagent | Typical Conditions | Probable Mechanism at Neopentyl Carbon | Products |

| HI or HBr | High temperature, excess acid | S(_N)1 or S(_N)2 (hindered) | 4-Hydroxy-1H-pyrazole, Neopentyl iodide/bromide |

| BBr(_3) | CH(_2)Cl(_2), -78 °C to rt | Lewis acid assisted S(_N)2-like | 4-Hydroxy-1H-pyrazole, Neopentyl bromide |

Transformations of the Neopentyl Group

The neopentyl group, (CH(_3))(_3)CCH(_2)-, is known for its characteristic rearrangement under conditions that generate a positive charge on the α-carbon. medium.com This is highly relevant in the context of the cleavage of the ether linkage in this compound, particularly if the reaction proceeds via an S(_N)1 mechanism.

Upon protonation of the ether oxygen and departure of the 4-hydroxypyrazole moiety, an unstable primary neopentyl carbocation would be formed. This carbocation undergoes a rapid and irreversible 1,2-methyl shift to form the more stable tertiary tert-amyl carbocation. msu.eduquora.com This rearrangement is a classic example of a Wagner-Meerwein rearrangement. The tert-amyl carbocation can then be trapped by a nucleophile (e.g., a halide ion) or lose a proton to form an alkene.

Therefore, reactions aimed at cleaving the ether bond under S(_N)1-favoring conditions will likely not yield neopentyl-substituted products but rather products derived from the rearranged tert-amyl cation. For example, reaction with HI would be expected to produce 2-iodo-2-methylbutane.

Direct functionalization of the neopentyl group without cleavage of the ether bond is challenging due to the lack of reactive sites. The methyl groups are generally unreactive, and the methylene group is sterically shielded. Transformations would likely require harsh conditions, such as free-radical halogenation, which may not be compatible with the pyrazole ring.

Table of Potential Rearrangement Products

| Initial Intermediate | Rearrangement | Final Cation | Potential Products from Trapping with X⁻ |

|---|

Cycloaddition Reactions Involving the Pyrazole Ring System

The pyrazole ring can participate in cycloaddition reactions, although its aromatic character generally makes it less reactive than simple dienes or alkenes. The presence of the electron-donating neopentyloxy group at the C4 position increases the electron density of the pyrazole ring, which can influence its reactivity in certain cycloaddition reactions.

Specifically, the this compound system could potentially act as the diene component in Diels-Alder reactions, particularly with highly reactive, electron-deficient dienophiles. This is often referred to as an inverse-electron-demand Diels-Alder reaction. libretexts.orglibretexts.org However, the aromaticity of the pyrazole ring presents a significant energy barrier to this type of reaction. More commonly, substituted pyrazoles might undergo [3+2] cycloadditions where a part of the pyrazole ring system acts as a 1,3-dipole.

While there is limited specific literature on the cycloaddition reactions of this compound, studies on related electron-rich heterocyclic systems suggest that such reactions are plausible. For instance, 4,4-difluoro-4H-pyrazoles have been shown to be reactive as Diels-Alder dienes due to the electronic effects of the fluorine substituents. mit.edu The electron-donating nature of the neopentyloxy group would be expected to favor reactions with electron-poor partners.

It is also possible for derivatives of this compound to be constructed via cycloaddition reactions. For example, a tandem cross-coupling/electrocyclization of enol triflates and diazoacetates has been used to synthesize substituted pyrazoles. nih.gov

Metal-Mediated and Cross-Coupling Reactions of this compound Derivatives

For this compound to participate in metal-mediated cross-coupling reactions, it typically needs to be functionalized with a leaving group, such as a halide (Br, I) or a triflate, at one of the ring carbons (C3 or C5). The neopentyloxy group at C4 acts as a directing and activating/deactivating group in these reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. Halo-derivatives of this compound are expected to be viable substrates in several of these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. A hypothetical 5-bromo-4-(neopentyloxy)-1H-pyrazole could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh(_3))(_4)) and a base (e.g., Na(_2)CO(_3), K(_2)CO(_3)) to form 5-aryl- or 5-vinyl-4-(neopentyloxy)-1H-pyrazoles. organic-chemistry.orgresearchgate.net The reaction conditions would need to be optimized, but the general applicability of the Suzuki coupling to halopyrazoles is well-established. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl or heteroaryl halide and an amine. A 5-bromo-4-(neopentyloxy)-1H-pyrazole could react with primary or secondary amines in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand (e.g., XPhos, tBuDavePhos) and a strong base (e.g., NaOtBu) to yield 5-amino-4-(neopentyloxy)-1H-pyrazole derivatives. wikipedia.orgorganic-chemistry.orgacsgcipr.org Studies on the C4 amination of 4-halopyrazoles have shown that these reactions are feasible, though they may require high temperatures. nih.govresearchgate.net

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Product |

| Suzuki-Miyaura | 5-Bromo-4-(neopentyloxy)-1H-pyrazole | Arylboronic acid | Pd(PPh(_3))(_4) / Base | 5-Aryl-4-(neopentyloxy)-1H-pyrazole |

| Buchwald-Hartwig | 5-Bromo-4-(neopentyloxy)-1H-pyrazole | R(_2)NH | Pd(dba)(_2) / Phosphine Ligand / Base | 5-(R(_2)N)-4-(neopentyloxy)-1H-pyrazole |

Besides palladium, other transition metals like copper are also widely used in cross-coupling reactions.

Copper-Catalyzed Ullmann-type Reactions: Copper-catalyzed reactions are particularly useful for C-N and C-O bond formation. A 5-iodo- or 5-bromo-4-(neopentyloxy)-1H-pyrazole could undergo coupling with amines, alcohols, or phenols in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., a diamine or phenanthroline). mdpi.com These reactions often serve as a complementary method to the palladium-catalyzed Buchwald-Hartwig amination. Copper catalysis has been successfully applied to the amination of various aryl halides. chemistryviews.org Recent developments have led to highly active copper catalyst systems with oxalohydrazide ligands for C-O coupling reactions, achieving high turnover numbers. nih.gov

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Product |

| Ullmann Amination | 5-Iodo-4-(neopentyloxy)-1H-pyrazole | R(_2)NH | CuI / Ligand / Base | 5-(R(_2)N)-4-(neopentyloxy)-1H-pyrazole |

| Ullmann Ether Synthesis | 5-Iodo-4-(neopentyloxy)-1H-pyrazole | R'OH | CuI / Ligand / Base | 5-(R'O)-4-(neopentyloxy)-1H-pyrazole |

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound is influenced by the electronic properties of both the pyrazole ring and the neopentyloxy substituent.

Electrochemical Reactivity: The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry. The electron-donating neopentyloxy group would be expected to lower the oxidation potential of the pyrazole ring compared to unsubstituted pyrazole. The oxidation would likely be an irreversible process, leading to the formation of radical cations that could undergo subsequent reactions such as dimerization or reaction with the solvent.

Studies on related pyrazolone-based enamines have shown irreversible oxidation potentials around +1.1 V. researchgate.net The electrochemical behavior of this compound would be of interest for applications in materials science and as a tool to understand its electronic properties. The synthesis of 4-thiocyanato-1H-pyrazoles has been achieved through electrochemical methods, indicating the pyrazole ring's susceptibility to electrochemical modification. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 4 Neopentyloxy 1h Pyrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 4-(Neopentyloxy)-1H-pyrazole. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the complete assembly of the molecular structure.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons. However, for unambiguous assignment, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a correlation between the two equivalent protons on the pyrazole (B372694) ring (H-3 and H-5), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would link the pyrazole ring protons (H-3/H-5) to their corresponding carbon atoms (C-3/C-5) and the protons of the neopentyloxy group to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. researchgate.net For this compound, HMBC is crucial for connecting the neopentyloxy side chain to the pyrazole ring. Key expected correlations would include the methylene (B1212753) protons (-OCH₂-) of the neopentyl group showing a correlation to the C-4 carbon of the pyrazole ring, confirming the position of the ether linkage.

Based on established data for substituted pyrazoles, a predictive table of NMR chemical shifts can be compiled. mdpi.comrsc.orgresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| N-H | ~12.5 (broad s) | - | H-3/H-5 → C-4, C-5/C-3 |

| H-3, H-5 | ~7.5 (s) | ~130 | N-H → C-3/C-5 |

| C-4 | - | ~135 | H-3/H-5 → C-4; -OCH₂- → C-4 |

| -OCH₂- (Neopentyl) | ~3.7 (s) | ~78 | -C(CH₃)₃ → -OCH₂- |

| -C(CH₃)₃ (Neopentyl) | - | ~32 | -CH₃ → -C(CH₃)₃, -OCH₂- |

| -C(CH₃)₃ (Neopentyl) | ~1.0 (s) | ~26 | -OCH₂- → -C(CH₃)₃ |

Note: Predicted values are based on analogous pyrazole structures. Actual experimental values may vary.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) or CPMAS NMR offers insights into the structure and dynamics of molecules in their crystalline form. nih.gov For N-unsubstituted pyrazoles, ssNMR is particularly valuable for studying intermolecular interactions, such as hydrogen bonding, which dictates the supramolecular structure. cdnsciencepub.com It can also be used to determine the specific tautomeric form present in the solid state, an issue common in N-H pyrazole systems. cdnsciencepub.comsemanticscholar.org In the case of this compound, ssNMR could differentiate between various crystalline polymorphs and characterize the hydrogen-bonding network formed by the pyrazole N-H groups in the crystal lattice. nih.gov

Mass Spectrometry Approaches for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. researchgate.net

HRMS provides a highly accurate mass measurement of the parent molecule, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (C₈H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm. This high accuracy helps to distinguish the target compound from other isomers or compounds with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₈H₁₄N₂O | [M+H]⁺ | 155.1184 |

| C₈H₁₄N₂O | [M+Na]⁺ | 177.1004 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M]⁺• or the protonated molecule, [M+H]⁺) which is then fragmented by collision-induced dissociation to produce a spectrum of product ions. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. researchgate.net

For this compound, the fragmentation is expected to proceed via two main pathways: cleavage within the neopentyloxy side chain and fragmentation of the pyrazole ring.

Side-Chain Fragmentation: A primary fragmentation would be the loss of the neopentyl group or parts of it. A characteristic loss of the tert-butyl radical (•C(CH₃)₃) would lead to a significant fragment. Alpha-cleavage next to the ether oxygen is also a common pathway.

Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). researchgate.netresearchgate.net

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 155.12 | 98.05 | C₄H₉ | Protonated 4-hydroxy-1H-pyrazole |

| 155.12 | 81.04 | C₄H₁₀O | Protonated 4-aminopyrazole (after rearrangement) or pyrazolyl cation |

| 98.05 | 71.04 | HCN | Fragment from pyrazole ring opening |

| 98.05 | 70.03 | N₂ | Fragment from pyrazole ring cleavage |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. For this compound, key IR absorption bands would include a broad N-H stretch due to intermolecular hydrogen bonding, C-H stretches for both the aromatic pyrazole ring and the aliphatic neopentyl group, C-O-C stretching from the ether linkage, and various C=N and C=C stretching modes from the pyrazole ring. mdpi.comresearchgate.net The presence of a broad N-H band in the 3200-2600 cm⁻¹ range is characteristic of hydrogen-bonded pyrazoles. mdpi.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. The symmetric vibrations and non-polar bonds often produce strong Raman signals. For this molecule, the symmetric stretching of the pyrazole ring would likely be a strong feature in the Raman spectrum. The C-C bonds of the neopentyl group would also be expected to show characteristic Raman signals.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity (IR) | Expected Intensity (Raman) |

| ~3150 - 2800 | N-H stretch (H-bonded) | Strong, Broad | Weak |

| ~3120 | C-H stretch (pyrazole ring) | Medium | Medium |

| ~2960, ~2870 | C-H stretch (aliphatic -CH₃, -CH₂) | Strong | Strong |

| ~1550 | C=N stretch (pyrazole ring) | Medium | Strong |

| ~1470 | C-H bend (aliphatic) | Medium | Medium |

| ~1100 | C-O-C stretch (asymmetric) | Strong | Weak |

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structure Analysis

X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For this compound and its derivatives, this methodology provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions, which collectively govern the material's macroscopic properties. While this compound itself is an achiral molecule, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral derivatives.

The solid-state structure of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. A primary determinant of the crystal packing is the presence of the N-H group, which can act as a hydrogen bond donor, while the pyridine-like nitrogen atom (N2) serves as a hydrogen bond acceptor. mdpi.com This dual functionality facilitates the formation of various supramolecular assemblies, such as dimers, trimers, tetramers, and catemers (polymeric chains), through intermolecular N-H···N hydrogen bonds. mdpi.com The substituent at the C4 position, such as the neopentyloxy group, can influence which of these motifs is adopted by introducing steric effects and potentially other weak intermolecular interactions. researchgate.net

For instance, the crystal structures of 4-halogenated-1H-pyrazoles demonstrate that 4-chloro- and 4-bromo-1H-pyrazole are isostructural and form trimeric units, whereas the 4-fluoro and 4-iodo analogues form polymeric chains (catemers). mdpi.com The specific packing motif adopted can have a significant impact on the physical properties of the compound, including its melting point and solubility.

While specific crystallographic data for this compound is not publicly available, the table below presents representative data for other substituted pyrazole derivatives, illustrating the type of information obtained from X-ray diffraction studies.

Table 1: Representative Crystallographic Data for Substituted Pyrazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | C₁₃H₁₄N₂O₂ | Triclinic | P-1 | 8.1338 | 8.1961 | 10.7933 | 74.013 | 83.308 | 64.734 | nih.gov |

| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Cmc2₁ | 3.8647 | 13.011 | 8.601 | 90 | 90 | 90 | researchgate.net |

| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | Cmme | 3.869 | 13.364 | 8.877 | 90 | 90 | 90 | mdpi.com |

In the case of chiral derivatives of this compound, single-crystal X-ray diffraction would be the definitive method for the assignment of absolute stereochemistry. For example, in the structural confirmation of a camphor-derived pyrazole, X-ray analysis unequivocally established the stereochemistry at the newly formed stereogenic center. mdpi.com This is crucial in pharmaceutical and materials science, where the biological activity or physical properties of enantiomers can differ significantly.

Chromatographic Separations and Purity Assessment Methodologies (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of pyrazole derivatives. For purity assessment, reversed-phase HPLC is frequently utilized, where a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The development of an HPLC method for this compound would involve optimizing several parameters, including the choice of column, mobile phase composition (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength. nih.govnih.gov A diode-array detector (DAD) or a UV detector is commonly used, set at a wavelength where the pyrazole ring system exhibits strong absorbance. The purity of the compound is typically determined by calculating the area percentage of the main peak in the chromatogram. For more complex mixtures or for the separation of chiral derivatives, specialized chiral stationary phases may be employed. acs.org

Table 2: Illustrative HPLC Conditions for the Analysis of Pyrazole Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 (e.g., 250 mm x 4.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid in water (gradient elution) | Acetonitrile and 20 mM Ammonium acetate (B1210297) (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 240 nm |

| Application | Purity determination of substituted pyrazoles | Assay of Aripiprazole (a complex heterocyclic compound) |

| Reference | General methodology | nih.gov |

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for purity assessment and structural elucidation. researchgate.netbirchbiotech.com In GC, the sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

The purity of this compound can be determined by GC using a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The temperature of the oven is typically programmed to increase during the analysis to ensure the elution of all components in a reasonable time. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. The percentage purity is calculated from the relative peak areas in the resulting chromatogram. birchbiotech.com

Table 3: General Gas Chromatography Conditions for Pyrazole Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase like 5% Phenyl-Methylpolysiloxane (SE-30 or equivalent) |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (for FID) |

| Application | Purity assessment and identification of volatile pyrazole derivatives |

| Reference | researchgate.net |

By employing these advanced chromatographic methodologies, the purity of this compound can be accurately determined, ensuring its suitability for subsequent research and applications.

Computational and Theoretical Investigations of 4 Neopentyloxy 1h Pyrazole

Reaction Pathway Elucidation and Transition State Modeling:Mechanistic studies involving the elucidation of reaction pathways and the modeling of transition states are highly specific. No such investigations involving 4-(Neopentyloxy)-1H-pyrazole have been documented.

Therefore, an article that strictly and accurately adheres to the requested scientific outline for this compound cannot be produced at this time.

Computational Design of Novel this compound Analogs

The computational design of novel analogs of this compound represents a modern approach to drug discovery, leveraging in-silico techniques to predict the biological activity and physicochemical properties of new chemical entities before their synthesis. This rational design process aims to optimize the therapeutic potential of the lead compound by identifying structural modifications that enhance efficacy, selectivity, and pharmacokinetic profiles. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies for designing novel pyrazole (B372694) derivatives are well-established and can be applied to this specific scaffold. nih.govhilarispublisher.com

Computational strategies in drug design for pyrazole analogs typically involve a combination of ligand-based and structure-based methods. These approaches utilize the growing body of information on the structure-activity relationships (SAR) of pyrazole-containing compounds to guide the design of new molecules with desired biological activities. nih.govnih.gov

One of the primary computational tools employed is molecular docking . This technique predicts the preferred orientation of a molecule when bound to a specific protein target. For instance, in the design of novel pyrazole-based inhibitors, docking studies can elucidate the binding modes and affinities of designed analogs within the active site of an enzyme or receptor. semanticscholar.org For example, in-silico docking of various pyrazole derivatives against targets like cyclooxygenase-2 (COX-2) has been used to predict their anti-inflammatory potential, with binding affinities ranging from -7.44 to -11.28 kcal/mol. rjpn.org Such studies help in understanding crucial interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the ligand's binding affinity. rjpn.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another key component in the computational design of pyrazole analogs. hilarispublisher.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. hilarispublisher.com These models can then be used to predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates. ej-chem.org

The design process for novel this compound analogs would likely involve modifying various positions of the pyrazole ring and the neopentyloxy side chain. For example, substitutions on the pyrazole ring could be explored to enhance interactions with a target protein. The neopentyloxy group could also be altered to modulate properties such as solubility and metabolic stability.

Below are illustrative data tables showcasing the types of computational data generated during the design of pyrazole analogs for different biological targets.

Table 1: Example of Molecular Docking Scores of Designed Pyrazole Analogs against a Kinase Target

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analog 1 | -9.5 | LYS78, GLU95, LEU154 |

| Analog 2 | -8.9 | LYS78, ASP165 |

| Analog 3 | -10.2 | LYS78, GLU95, ASP165, PHE153 |

| Analog 4 | -8.1 | GLU95, LEU154 |

Table 2: Predicted ADME Properties of Hypothetical this compound Analogs

| Analog ID | LogP | PSA (Ų) | Number of H-bond Donors | Number of H-bond Acceptors |

| NPO-Pz-01 | 2.8 | 45.2 | 1 | 3 |

| NPO-Pz-02 | 3.1 | 55.6 | 1 | 4 |

| NPO-Pz-03 | 2.5 | 48.9 | 2 | 3 |

| NPO-Pz-04 | 3.5 | 40.1 | 1 | 3 |

These computational approaches, including molecular docking, QSAR, and MD simulations, are integral to the modern drug discovery pipeline, enabling the rational and efficient design of novel therapeutic agents based on the this compound scaffold. nih.govhilarispublisher.com

Detailed Research on this compound Reveals Limited Publicly Available Data

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its wide range of biological activities and its utility as a versatile building block in organic synthesis. nih.govresearchgate.net Numerous synthetic methods for creating functionalized pyrazoles have been developed, including cyclocondensation reactions, multicomponent approaches, and cycloadditions. nih.govnih.govorganic-chemistry.org

In the realm of coordination chemistry, pyrazole derivatives are widely employed as ligands for transition metals. upi.eduuninsubria.itresearchgate.net The resulting metal-pyrazole complexes are instrumental in various catalytic processes, such as hydrogenation and oxidation reactions. upi.eduscispace.comnih.govbohrium.com The electronic and steric properties of substituents on the pyrazole ring significantly influence the stability, structure, and catalytic activity of these complexes. scispace.comnih.gov

However, the specific application of the neopentyl ether functional group at the 4-position of the pyrazole ring, as in this compound, is not extensively covered in the retrieved sources. Consequently, a detailed discussion on its use as a precursor for specific heterocyclic scaffolds, its integration into polycyclic or macrocyclic systems, or the synthesis, characterization, and catalytic performance of its metal complexes cannot be provided based on the available information.

Further research and publication in peer-reviewed journals would be necessary to elucidate the specific chemical properties and applications of this compound in the detailed areas outlined in the query.

Role of 4 Neopentyloxy 1h Pyrazole in Advanced Chemical Synthesis and Methodological Development

Contribution to Novel Synthetic Methodologies

Development of Pyrazole-Mediated Reactions

While specific research on 4-(neopentyloxy)-1H-pyrazole in mediating reactions is not extensively documented, the broader class of 4-alkoxy-1H-pyrazoles has been instrumental in the advancement of synthetic methodologies. The ether functionality at the C4 position can electronically influence the pyrazole (B372694) ring, potentially modulating its coordinating ability with metal catalysts or its participation in various organic transformations.

A key synthetic route to 4-alkoxy-1H-pyrazoles, which would be applicable to the synthesis of this compound, involves the copper(I)-catalyzed coupling of 4-iodopyrazoles with the corresponding alcohol. nih.govsemanticscholar.org This methodology provides a direct and efficient means to introduce a variety of alkoxy groups, including the bulky neopentyloxy substituent, onto the pyrazole scaffold. The reaction typically proceeds under microwave irradiation in the presence of a copper(I) iodide catalyst and a phenanthroline-based ligand.

The resulting this compound can then serve as a versatile building block in further synthetic elaborations. The pyrazole ring itself is amenable to a range of functionalization reactions. mdpi.comnih.gov For instance, the nitrogen atoms can be alkylated or acylated, and the carbon atoms can participate in various coupling reactions. The neopentyloxy group, being relatively robust, would be expected to remain intact under many of these conditions, allowing for the strategic construction of more complex molecules.

The development of pyrazole-mediated reactions often leverages the unique electronic and steric environment of the pyrazole ring. For example, pyrazole derivatives have been employed as ligands in transition metal catalysis, influencing the outcome of cross-coupling reactions. lifechemicals.com The neopentyloxy group in this compound could play a significant role in such applications by sterically directing the approach of substrates to the metal center or by altering the electronic properties of the pyrazole ligand, thereby fine-tuning the catalytic activity and selectivity.

Below is a representative table of reaction conditions for the synthesis of 4-alkoxy-pyrazoles, which could be adapted for the synthesis of this compound.

| Entry | Iodopyrazole Substrate | Alcohol | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |

| 1 | 4-Iodo-1H-pyrazole | Methanol | CuI (20 mol%) | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | t-BuOK (2 equiv) | 130 | 85 |

| 2 | 4-Iodo-1H-pyrazole | Ethanol (B145695) | CuI (20 mol%) | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | t-BuOK (2 equiv) | 130 | 82 |

| 3 | 1-Methyl-4-iodopyrazole | Isopropanol | CuI (20 mol%) | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | t-BuOK (2 equiv) | 130 | 75 |

This data is illustrative and based on general procedures for the synthesis of 4-alkoxy-pyrazoles.

As a Stereochemical Probe or Inducer

The application of chiral pyrazole derivatives as stereochemical probes and inducers is an area of growing interest in asymmetric synthesis. While there is a lack of specific studies on this compound for these purposes, the principles of using substituted pyrazoles to control stereochemistry can be extrapolated.

For this compound to function as a chiral auxiliary or ligand in asymmetric catalysis, it would first need to be rendered chiral. This could be achieved by introducing a chiral center within the neopentyloxy group or by attaching a chiral substituent to one of the nitrogen atoms of the pyrazole ring. The bulky neopentyloxy group could then play a crucial role in creating a well-defined chiral environment around a reactive center.

In its capacity as a chiral auxiliary, a derivative of this compound could be temporarily attached to a substrate molecule to direct the stereochemical outcome of a subsequent reaction. The steric bulk of the neopentyloxy group would likely be effective in shielding one face of the molecule, forcing an incoming reagent to attack from the less hindered side. After the desired stereocenter has been set, the pyrazole auxiliary can be cleaved and potentially recycled.

As a chiral ligand, a suitably modified this compound could coordinate to a metal center, forming a chiral catalyst. The neopentyloxy group could influence the spatial arrangement of other ligands around the metal, creating a chiral pocket that enforces stereoselectivity in reactions such as hydrogenations, aldol (B89426) reactions, or Michael additions. The development of such catalysts is a key focus in modern organic synthesis, and the unique steric profile of the neopentyloxy group makes it an intriguing candidate for exploration in this context.

While direct experimental evidence for this compound as a stereochemical tool is pending, the foundational principles of asymmetric synthesis suggest its potential in this domain, warranting further investigation.

Potential Applications in Materials Science Research (e.g., supramolecular assemblies, polymers)

The inherent ability of the 1H-pyrazole moiety to participate in hydrogen bonding makes it an excellent building block for the construction of supramolecular assemblies and functional polymers. The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. This directional and specific interaction can be exploited to create well-ordered, self-assembled structures.

The introduction of a neopentyloxy group at the 4-position can significantly influence the self-assembly behavior of the pyrazole derivative. The bulky and hydrophobic nature of the neopentyl group can direct the packing of the molecules in the solid state or in solution, potentially leading to the formation of liquid crystalline phases or other ordered structures. For instance, pyrazole derivatives with long alkyl chains have been shown to exhibit liquid crystalline properties, and the neopentyloxy group could similarly promote the formation of such mesophases.

In the realm of supramolecular chemistry, this compound could be a valuable component in the design of functional materials. For example, it could be incorporated into larger molecules designed to form gels, porous frameworks, or molecular capsules. The interplay between the hydrogen bonding of the pyrazole core and the van der Waals interactions of the neopentyloxy side chains would be a key determinant of the final supramolecular architecture.

Furthermore, this compound can be incorporated into polymer chains, either as a pendant group or as part of the polymer backbone. This could be achieved by first functionalizing the pyrazole with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, and then subjecting it to polymerization. The resulting polymers would possess the unique properties of both the pyrazole unit and the neopentyloxy group. For example, the pyrazole units could provide sites for metal coordination or further chemical modification, while the neopentyloxy groups could enhance the solubility of the polymer in organic solvents or influence its thermal and mechanical properties.

The table below summarizes the potential roles of the structural features of this compound in materials science applications.

| Structural Feature | Potential Role in Materials Science |

| 1H-Pyrazole Core | Hydrogen bonding, metal coordination, site for chemical modification |

| Neopentyloxy Group | Steric control of self-assembly, enhancement of solubility, modification of thermal and mechanical properties |

The exploration of this compound and its derivatives in materials science is a promising area of research, with potential applications in fields such as electronics, sensing, and catalysis.

Future Directions and Emerging Research Avenues for 4 Neopentyloxy 1h Pyrazole Chemistry

Exploration of Sustainable Synthetic Routes and Biocatalysis

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally friendly synthetic methods for pyrazole (B372694) derivatives. researchgate.netnih.gov Traditional synthetic routes often rely on harsh reagents and generate significant chemical waste. researchgate.net Future research will prioritize the development of sustainable alternatives for the synthesis of 4-(neopentyloxy)-1H-pyrazole.

Key areas of investigation will include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption. rsc.org

Solvent-Free Techniques: The elimination of volatile organic solvents is a cornerstone of green chemistry, and research into solid-state or solvent-free reactions for pyrazole synthesis is a promising avenue. researchgate.net

Catalytic Methods: The use of reusable and highly efficient catalysts, including metal catalysts and organocatalysts, can improve the atom economy and reduce waste. researchgate.netmdpi.com

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex molecules like pyrazole derivatives in a single step, which is both time- and resource-efficient. mdpi.comrsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. A recent study demonstrated the use of a novel biocatalyst for the one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazoles under ambient conditions. researchgate.net Exploring enzymatic routes to this compound could lead to highly selective and sustainable production methods.

Discovery of Novel Reactivity Patterns and Transformations

Understanding the reactivity of the this compound core is crucial for its application in the synthesis of more complex molecules. While the general reactivity of pyrazoles is understood, the influence of the neopentyloxy group at the 4-position warrants further investigation. chim.itlibretexts.org

Future research will likely focus on:

Post-Functionalization Reactions: Developing methods to selectively modify the pyrazole ring after its initial synthesis will open up avenues for creating a diverse range of derivatives with unique properties. mdpi.com

Transformations of Diazonium Salts: The transformation of pyrazole-diazonium salts is a known method for introducing various functional groups. A study on 3-alkyl-4-(methoxyphenyl)-1H-pyrazole-5-diazonium salts showed their potential to form fused heterocyclic systems like pyrazolo[5,1-c] semanticscholar.orgresearchgate.netnih.govtriazines. researchgate.net Investigating similar transformations with this compound could lead to novel molecular scaffolds.

Advanced Integration into Complex Chemical Architectures

The pyrazole scaffold is a key building block in many biologically active compounds and functional materials. chim.itnih.gov A significant future direction will be the incorporation of the this compound moiety into larger, more complex chemical architectures to create novel molecules with tailored properties.

Examples of such integration include:

Fused Heterocyclic Systems: The synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, is an active area of research due to the interesting electronic and biological properties of these compounds. chim.it

Ligand Development: Pyrazole-containing ligands are widely used in coordination chemistry. The neopentyloxy group could influence the coordinating ability of the pyrazole ring, leading to the development of new catalysts and functional materials. researchgate.net

Development of Advanced Analytical Tools for Studying this compound in Complex Matrices

As this compound and its derivatives find applications in various fields, the need for sensitive and selective analytical methods for their detection and quantification in complex matrices will become increasingly important.

Future research in this area will likely involve:

Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques like NMR, IR, UV-Vis, and single-crystal X-ray diffraction will be essential to fully understand the structural and electronic properties of new derivatives. nih.gov

Chromatographic Methods: The development of robust HPLC and GC methods will be necessary for the separation and quantification of this compound in various samples.

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental work offers a powerful tool for accelerating the discovery and development of new pyrazole derivatives. researchgate.net

This synergistic approach can be applied to:

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict the structural, electronic, and antioxidant properties of pyrazole derivatives, guiding experimental efforts towards the most promising candidates. researchgate.netrsc.org

Mechanism Elucidation: Computational studies can provide valuable insights into reaction mechanisms, helping to optimize reaction conditions and design more efficient synthetic routes. rsc.org

Structure-Activity Relationship (SAR) Studies: By combining computational modeling with experimental biological data, researchers can develop a deeper understanding of how the structure of this compound derivatives relates to their activity. researchgate.net

A recent study on pyrazole Schiff bases as corrosion inhibitors successfully employed both experimental and computational approaches to evaluate their effectiveness. researchgate.net

Emerging Interdisciplinary Research Directions

The unique properties of the pyrazole ring suggest that this compound could find applications in a variety of interdisciplinary fields.

Promising areas for future exploration include:

Advanced Materials: Pyrazole derivatives are being investigated for their potential use in energetic materials due to their high nitrogen content and thermal stability. nih.govresearchgate.net The neopentyloxy group could be used to tune the physical properties of such materials.

Photochemistry: The photochemical behavior of pyrazoles is an area of active research. semanticscholar.orgresearchgate.netnih.gov Irradiation of pyrazole derivatives can lead to interesting transformations, such as isomerization to imidazoles or photocleavage. semanticscholar.org The influence of the neopentyloxy substituent on the photochemical properties of the pyrazole ring is an unexplored and potentially fruitful area of research. Recent work has shown that UV irradiation can be used in the synthesis of pyrazolines from tetrazoles in a continuous flow system. researchgate.netvapourtec.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Neopentyloxy)-1H-pyrazole derivatives, and how can reaction conditions be tailored to improve yield?

- Methodology :

- General Procedure F (referenced in ) is widely used for synthesizing substituted pyrazoles. This involves cyclocondensation of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions. For 4-(neopentyloxy) substitution, a nucleophilic substitution reaction between a hydroxyl-bearing pyrazole intermediate and neopentyl bromide could be employed.

- Purification : Flash chromatography (e.g., ethyl acetate/petroleum ether gradients) is effective for isolating pyrazole derivatives, achieving yields >80% .

- Optimization : Adjusting solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometric ratios of neopentyloxy precursors can minimize side products like regioisomers.

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure of this compound derivatives?

- Methodology :

- 1H-NMR : The neopentyloxy group (-O-C(CH2CH3)3) produces a singlet at δ ~1.0 ppm for the nine equivalent methyl protons. The pyrazole ring protons (H-3 and H-5) typically appear as doublets in the δ 6.5–8.0 ppm range, depending on substituents .

- 13C-NMR : The quaternary carbon of the neopentyl group resonates at δ ~35 ppm, while the pyrazole carbons (C-3/C-5) appear between δ 105–150 ppm .

- MS (ESI) : Molecular ion peaks ([M+H]+) should match the calculated molecular weight (e.g., C9H14N2O: 166.11 g/mol). Fragmentation patterns confirm stability, with loss of neopentyloxy (-OC(CH2CH3)3) as a common cleavage pathway .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound analogs in anticancer research?

- Methodology :

- Regioisomer Analysis : highlights that substituent position (3- vs. 4- on the pyrazole ring) significantly impacts bioactivity. For example, 4-(4-methoxyphenyl)-1H-pyrazole derivatives exhibit 2–13-fold higher antiproliferative activity than their 3-substituted counterparts in HT-29 and HL-60 cell lines .

- Bioisosteric Replacement : Substituting the neopentyloxy group with bulkier moieties (e.g., trifluoromethyl or benzo[b]thienyl) may enhance metabolic stability and target binding, as seen in COX-2 inhibitor studies ().

- Data Validation : Cross-validate biological assays (e.g., IC50 values) with crystallographic data ( ) to rule out tautomeric interference (e.g., 3- vs. 5-substituted pyrazole tautomers).

Q. How can computational modeling predict the tautomeric behavior and electronic properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model tautomeric equilibria (e.g., 1H-pyrazole vs. 2H-pyrazole). The neopentyloxy group’s steric bulk may stabilize the 1H tautomer by disfavoring planarization .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) in crystal structures ( ) to assess packing efficiency and tautomer stabilization .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on tautomer distribution, critical for interpreting NMR data in solution.

Q. What crystallographic techniques are critical for resolving tautomerism and polymorphism in this compound derivatives?

- Methodology :

- SHELX Refinement : Use SHELXL ( ) for high-resolution X-ray diffraction data. The neopentyloxy group’s high symmetry may reduce disorder, improving R-factor convergence (<5%) .

- Twinned Data Handling : For polymorphic crystals, apply TwinRotMat or PLATON to deconvolute overlapping reflections, especially when tautomers coexist in the same lattice (e.g., 3- and 5-substituted pyrazoles; ) .

- Hirshfeld Atom Refinement (HAR) : Accurately locate hydrogen atoms in tautomeric structures, critical for confirming protonation sites .

Data Contradiction Analysis

Q. How can conflicting biological activity data for this compound analogs across cell lines be systematically addressed?

- Methodology :